Methyl (triphenylphosphoranylidene)acetate
Overview
Description
Methyl (triphenylphosphoranylidene)acetate is an organic compound with the molecular formula C21H19O2P. It is a white to off-white powder that is primarily used as a Wittig reagent in organic synthesis. This compound is known for its role in the two-carbon homologation of aldehydes to α,β-unsaturated esters, making it a valuable tool in synthetic chemistry .
Mechanism of Action
Target of Action
Methyl (triphenylphosphoranylidene)acetate, also known as Methyl 2-(triphenylphosphoranylidene)acetate, primarily serves as a reagent in Wittig alkenation reactions . It is recognized as a versatile reagent that finds uses in heterocycles synthesis .
Mode of Action
This compound interacts with its targets through its nucleophilicity . It can undergo alkylation with reactive electrophiles, generating phosphorus reagents amenable to subsequent transformations . The ylide can be halogenated or sulfonated to prepare more complex ylides, which can then undergo Wittig reactions to yield vinyl halides or vinyl sulfides, respectively .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wittig reaction , a method for the synthesis of alkenes from aldehydes or ketones . This compound, serving as a Wittig reagent, allows for the two-carbon homologation of aldehydes to α,β-unsaturated esters .
Result of Action
The primary result of the action of this compound is the formation of α,β-unsaturated esters from aldehydes . It can also be used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it maintains shelf stability and demonstrates favorable solubility in non-polar solvents like chloroform . . Therefore, the choice of solvent can significantly impact the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (triphenylphosphoranylidene)acetate can be synthesized through the reaction of methyl bromoacetate with triphenylphosphine. The reaction typically involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with methyl bromoacetate to form a phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as sodium hydride or potassium tert-butoxide to yield the desired ylide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide.
Chemical Reactions Analysis
Types of Reactions
Methyl (triphenylphosphoranylidene)acetate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is a type of olefination, which involves the formation of a carbon-carbon double bond .
Common Reagents and Conditions
Reagents: Aldehydes, strong bases (e.g., sodium hydride, potassium tert-butoxide)
Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere.
Major Products
The major products of the Wittig reaction involving this compound are α,β-unsaturated esters. For example, the reaction with benzaldehyde yields methyl cinnamate .
Scientific Research Applications
Methyl (triphenylphosphoranylidene)acetate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of α,β-unsaturated esters, which are important intermediates in the production of various pharmaceuticals and fine chemicals.
Synthesis of Pyrazoles: The compound is used in the efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine.
Material Science: It is employed in the preparation of various polymers and materials with specific properties.
Comparison with Similar Compounds
Methyl (triphenylphosphoranylidene)acetate can be compared with other Wittig reagents such as:
(Carbethoxymethylene)triphenylphosphorane: Similar in structure but contains an ethoxy group instead of a methoxy group.
(Methoxycarbonylmethylene)triphenylphosphorane: Another closely related compound with similar reactivity.
These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed.
Properties
IUPAC Name |
methyl 2-(triphenyl-λ5-phosphanylidene)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNUDYROPUKXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062549 | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2605-67-6 | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2605-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbomethoxymethylene triphenylphosphorane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002605676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2605-67-6 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407395 | |
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Record name | 2605-67-6 | |
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Record name | Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (triphenylphosphoranylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Carbomethoxymethylene triphenylphosphorane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9MZ753Q8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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